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Compound of Interest

Compound Name: 2-Hydroxybenzimidazole

Cat. No.: B194819 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Hydroxybenzimidazole, also known as 1,3-dihydro-2H-benzimidazol-2-one, is a

heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a wide

array of pharmaceuticals and other biologically active molecules. Its unique structural features,

including the presence of both keto and enol tautomeric forms, and its ability to participate in

various chemical reactions make it a versatile building block in medicinal chemistry. This

technical guide provides a comprehensive overview of the fundamental properties of 2-
hydroxybenzimidazole, including its chemical and physical characteristics, detailed synthesis

and purification protocols, and extensive spectroscopic data. Furthermore, this guide explores

the potential biological activities and associated signaling pathways of benzimidazole

derivatives, offering insights for researchers in drug discovery and development.

Chemical and Physical Properties
2-Hydroxybenzimidazole is a stable, off-white to pale brown crystalline powder.[1] It exhibits

limited solubility in water but is more soluble in polar organic solvents such as ethanol and

DMSO.[2]
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Property Value Reference(s)

Molecular Formula C₇H₆N₂O [3]

Molecular Weight 134.14 g/mol [3]

Melting Point >300 °C [1]

pKa 11.95 ± 0.10 (Predicted) [1]

Appearance
Off-white to pale brown

crystalline powder
[1]

Solubility in Water Insoluble [1]

Solubility in Organic Solvents
Soluble in DMSO and slightly

soluble in heated methanol
[4]

CAS Number 615-16-7 [3]

Tautomerism
2-Hydroxybenzimidazole exists in a tautomeric equilibrium between its keto

(benzimidazolone) and enol (hydroxybenzimidazole) forms. Theoretical studies suggest that

the keto tautomer is the more stable and predominant form in both the gas phase and in

solution.[5] This equilibrium is a critical aspect of its reactivity and biological activity.
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Caption: Keto-enol tautomerism of 2-Hydroxybenzimidazole.

Synthesis and Purification
A common and efficient method for the synthesis of 2-hydroxybenzimidazole involves the

condensation of o-phenylenediamine with urea in the presence of an acid catalyst.
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Detailed Experimental Protocol: Synthesis
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-

phenylenediamine (1 equivalent) and urea (1.1 equivalents).

Acid Catalyst: Add a catalytic amount of hydrochloric acid.

Solvent: While some procedures are solvent-free, xylene can be used as a solvent to aid in

the removal of water via a Dean-Stark apparatus.

Heating: Heat the reaction mixture to 140-150 °C for 4-5 hours. During this time, ammonia

and water will be evolved.

Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC).

Work-up: After cooling to room temperature, the solidified reaction mixture is treated with a

10% sodium hydroxide solution to neutralize the acid and precipitate the product.

Isolation: The crude product is collected by vacuum filtration and washed with cold water.

Detailed Experimental Protocol: Purification
Recrystallization: The crude 2-hydroxybenzimidazole is dissolved in a minimal amount of

boiling ethanol.

Decolorization: Activated charcoal can be added to the hot solution to remove colored

impurities. The solution is then hot-filtered to remove the charcoal.

Crystallization: The filtrate is allowed to cool slowly to room temperature, and then placed in

an ice bath to maximize crystal formation.

Final Isolation and Drying: The purified crystals are collected by vacuum filtration, washed

with a small amount of cold ethanol, and dried in a vacuum oven.

Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-hydroxybenzimidazole is typically recorded in DMSO-d₆.
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Chemical Shift
(ppm)

Multiplicity Integration Assignment Reference(s)

~10.65 singlet 2H N-H protons [3]

~6.94-6.98 multiplet 4H
Aromatic C-H

protons
[3]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (ppm) Assignment Reference(s)

~155 C=O (keto form) [6]

~130 Aromatic C (quaternary) [6]

~121 Aromatic C-H [7]

~109 Aromatic C-H [7]

FTIR Spectroscopy
The FTIR spectrum reveals the presence of key functional groups.

Wavenumber
(cm⁻¹)

Vibration Functional Group Reference(s)

3400-3200 (broad) N-H stretch Amide [8]

~3050 C-H stretch Aromatic [8]

~1700 C=O stretch Amide (keto form) [9]

1620-1450 C=C stretch Aromatic ring [9]

~1300 C-N stretch Amine [9]

UV-Vis Spectroscopy
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The UV-Vis spectrum, typically recorded in ethanol, shows absorption bands characteristic of

the benzimidazole chromophore. The λmax is influenced by the electronic transitions within the

conjugated system.[10][11]

Solvent λmax (nm)

Ethanol ~280, ~245

Potential Biological Activities and Signaling
Pathways
While specific signaling pathways for 2-hydroxybenzimidazole are not extensively

documented, the broader class of benzimidazole derivatives exhibits a wide range of

pharmacological activities, including anti-inflammatory and antifungal effects.[2][12] These

activities suggest potential interactions with various biological targets and signaling pathways.

Potential Anti-Inflammatory Signaling Pathways
Benzimidazole derivatives have been shown to exert anti-inflammatory effects by modulating

key inflammatory pathways.[2][13] This can involve the inhibition of pro-inflammatory enzymes

and cytokines.
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Caption: Potential anti-inflammatory signaling pathways modulated by benzimidazole

derivatives.

Potential Antifungal Mechanism of Action
The antifungal activity of many azole compounds, including benzimidazole derivatives, often

involves the disruption of fungal cell membrane synthesis.[12] A key target is the enzyme

lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[14]
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Caption: Potential antifungal mechanism of action for benzimidazole derivatives.

Experimental Workflow for Biological Screening
A generalized workflow for the in vitro screening of benzimidazole derivatives for potential

biological activity is outlined below.
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Caption: Generalized experimental workflow for in vitro biological screening.

Conclusion
2-Hydroxybenzimidazole is a fundamentally important heterocyclic compound with a rich

chemistry and significant potential in drug discovery. Its straightforward synthesis, well-

characterized spectroscopic properties, and the diverse biological activities of its derivatives

make it an attractive scaffold for the development of new therapeutic agents. This technical

guide serves as a foundational resource for researchers, providing essential data and protocols

to facilitate further investigation into the promising applications of 2-hydroxybenzimidazole
and its analogues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b194819?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

